2-amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile
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Overview
Description
2-amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a cyclohexylmethyl group, and a carbonitrile group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Conversion of the carbonitrile group to an amine.
Substitution: Formation of N-substituted thiophene derivatives.
Scientific Research Applications
2-amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,5-dihydrothiophene-3-carbonitrile: Similar structure but lacks the cyclohexylmethyl group.
2-amino-5-(methylthio)thiophene-3-carbonitrile: Similar structure but has a methylthio group instead of a cyclohexylmethyl group.
Uniqueness
2-amino-5-(cyclohexylmethyl)thiophene-3-carbonitrile is unique due to the presence of the cyclohexylmethyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its lipophilicity and ability to interact with hydrophobic targets, potentially leading to improved pharmacokinetic properties .
Properties
CAS No. |
387383-42-8 |
---|---|
Molecular Formula |
C12H16N2S |
Molecular Weight |
220.3 |
Purity |
0 |
Origin of Product |
United States |
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